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Compound of Interest

Compound Name: Vinyldifluoroborane

Cat. No.: B15289953

For researchers, scientists, and drug development professionals, understanding the subtle
reactivity differences in vinylboron reagents is critical for efficient and selective synthesis. This
guide provides a comparative overview of vinylboron reagents, leveraging Density Functional
Theory (DFT) studies to illuminate their structural and electronic properties and predict their
behavior in key chemical transformations.

Vinylboron compounds are indispensable tools in modern organic synthesis, prized for their
versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity and
selectivity of these reagents are highly dependent on the substituents on both the boron atom
and the vinyl group. This guide summarizes key findings from comparative DFT studies to
provide a quantitative and mechanistic understanding of these powerful reagents.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-
membered rings. DFT studies have been instrumental in elucidating the factors that govern the
regio- and stereoselectivity of vinylboranes as dienophiles.

A key study investigated the Diels-Alder reactions of vinylborane, dimethylvinylborane, and
vinyl-9-BBN with various dienes. The calculations revealed that the nature of the alkyl groups
on the boron atom significantly influences the transition state geometry and, consequently, the
stereoselectivity of the reaction.[1][2]
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Table 1: Calculated and Experimental Stereoselectivities for the Diels-Alder Reactions of
Vinylboron Reagents.[2]

The high endo selectivity observed for these reactions is attributed to nonclassical carbon-
boron secondary orbital interactions in the transition state.[1][2] However, as the steric bulk of
the alkyl groups on the boron increases (from dimethylvinylborane to vinyl-9-BBN), these C-B
interactions become less significant, and the transition states adopt a more classical [4+2]
character.[1][2]

Fluoroalkyl Transfer via Vinylboronate Esters

Recent advancements have utilized vinylboronate esters in light-driven fluoroalkyl transfer
reactions. DFT calculations have been employed to understand the affinity of vinyl-pinacol
boronic ester (vinyl-BPin) for various fluoroalkyl anions.[3][4]

Fluoroalkyl Anion AG (kcal/mol)
CFs- -25.7
CFzH- -32.5
PhCF2~ -29.1
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Table 2: Calculated Gibbs Free Energy of Fluoroalkyl Anion Binding to Vinyl-BPin.[4]

These calculations, performed at the M06-2X-D3/6-311++G(d,p)/SMD(1,2-dimethoxyethane)
level of theory, indicate that vinyl-BPin has a high affinity for fluoroalkyl anions, with CF2H~
showing the strongest interaction.[4] This theoretical insight is crucial for the design and
optimization of novel fluoroalkylation methods.

Experimental and Computational Protocols
DFT Calculations for Diels-Alder Reactions

The geometries of reactants and transition structures were optimized using the B3LYP
functional with the 6-31G* basis set.[1][2] For the reactions involving vinylborane and
dimethylvinylborane, calculations were also performed at the RHF/3-21G and RHF/6-31G*
levels.[1] Frequency calculations were carried out at the same level of theory to characterize
the stationary points as either minima (no imaginary frequencies) or transition states (one
imaginary frequency).[1] The calculations for vinylborane and dimethylvinylborane were
performed with the CADPAC 6.0 and 6.5 programs, while the reactions of vinyl-9-BBN were
modeled using GAUSSIAN 98.[1]

DFT Calculations for Fluoroalkyl Binding

The Gibbs free energies for fluoroalkyl binding to vinyl-BPin were calculated using the M06-2X-
D3 functional with the 6-311++G(d,p) basis set.[3][4] The SMD solvation model for 1,2-
dimethoxyethane was used to account for solvent effects.[3][4] These calculations were
performed to assess the thermodynamic feasibility of the fluoroalkyl transfer process.

Visualizing Reaction Pathways

To better understand the mechanistic intricacies of these reactions, we can visualize the key
steps and relationships using diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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